

# Benchmarking Erenumab Against Topiramate for Migraine Prevention: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | CGRP antagonist 1 |           |
| Cat. No.:            | B12427030         | Get Quote |

This guide provides a detailed comparison of Erenumab (a CGRP antagonist) and Topiramate (a standard of care) for the preventive treatment of migraine. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by clinical trial data and detailed experimental protocols.

#### Introduction and Mechanisms of Action

Migraine prevention has traditionally relied on repurposed oral medications, such as anticonvulsants and beta-blockers.[1][2] Topiramate, an anticonvulsant, is a commonly used standard of care for migraine prophylaxis.[3][4] Its exact mechanism in migraine prevention is not fully understood but is thought to involve calming overactive nerve cells by enhancing GABA-ergic activity, antagonizing glutamate receptors, and blocking voltage-gated sodium channels.[5]

The development of Calcitonin Gene-Related Peptide (CGRP) antagonists marks a significant advancement, offering the first treatments specifically designed for migraine prevention. CGRP is a neuropeptide that plays a crucial role in migraine pathophysiology; its levels are elevated during migraine attacks, and its administration can induce migraine-like headaches. Erenumab is a fully human monoclonal antibody that works by selectively targeting and blocking the CGRP receptor, thereby inhibiting its function.

The diagram below illustrates the CGRP signaling cascade in the trigeminal ganglion, which is implicated in the pain and vasodilation associated with migraine. It also shows how Erenumab intervenes by blocking the CGRP receptor.





Figure 1: CGRP Signaling Pathway and Erenumab MOA

Click to download full resolution via product page

Figure 1: CGRP Signaling Pathway and Erenumab MOA



## Comparative Efficacy and Safety: The HER-MES Trial

The head-to-head HER-MES clinical trial provides the most direct comparison between Erenumab and Topiramate. This Phase IV, randomized, double-blind, double-dummy study was designed to assess the superior tolerability and efficacy of Erenumab compared to Topiramate in patients with episodic or chronic migraine.

The following tables summarize the key quantitative outcomes from pivotal Erenumab trials and the comparative data from the HER-MES study.

Table 1: Efficacy of Erenumab in Pivotal Placebo-Controlled Trials

| Trial Name | Patient<br>Population | Treatment Arm      | Mean Reduction in Monthly Migraine Days (MMD) from Baseline | % of Patients with ≥50% MMD Reduction |
|------------|-----------------------|--------------------|-------------------------------------------------------------|---------------------------------------|
| STRIVE     | Episodic<br>Migraine  | Erenumab 70<br>mg  | -3.2                                                        | 43.3%                                 |
|            | (n=955)               | Erenumab 140<br>mg | -3.7                                                        | 50.0%                                 |
|            |                       | Placebo            | -1.8                                                        | 26.6%                                 |
| ARISE      | Episodic<br>Migraine  | Erenumab 70 mg     | -2.9                                                        | 39.7%                                 |
|            | (n=577)               | Placebo            | -1.8                                                        | 29.5%                                 |
| Phase II   | Chronic Migraine      | Erenumab 70 mg     | -6.6                                                        | 40.0%                                 |
|            | (n=667)               | Erenumab 140<br>mg | -6.6                                                        | 41.0%                                 |



Table 2: Head-to-Head Comparison: Erenumab vs. Topiramate (HER-MES Trial)

| Outcome<br>Measure                                                | Erenumab<br>(70mg or<br>140mg) | Topiramate<br>(50-100mg) | Odds Ratio<br>(95% CI) | p-value |
|-------------------------------------------------------------------|--------------------------------|--------------------------|------------------------|---------|
| Discontinuation<br>due to Adverse<br>Events (Primary<br>Endpoint) | 10.6%                          | 38.9%                    | 0.19 (0.13–<br>0.27)   | < 0.001 |

| ≥50% Reduction in MMD (Secondary Endpoint) | 55.4% | 31.2% | 2.76 (2.06–3.71) | < 0.001 |

The results from the HER-MES trial demonstrated that Erenumab has a superior tolerability and efficacy profile compared to Topiramate. A significantly lower percentage of patients discontinued treatment due to adverse events in the Erenumab group, and a significantly higher proportion of patients achieved at least a 50% reduction in monthly migraine days.

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the protocols for the pivotal STRIVE and HER-MES trials.

- Study Design: A 24-week, global, multicenter, randomized, double-blind, placebo-controlled study.
- Patient Population: 955 adult patients with episodic migraine, defined as experiencing 4 to 14 migraine days per month at baseline.
- Interventions: Patients were randomized (1:1:1) to receive subcutaneous injections of Erenumab 70 mg, Erenumab 140 mg, or a matching placebo once monthly for six months.
- Primary Endpoint: The primary endpoint was the change from baseline in mean monthly migraine days over the last three months of the double-blind treatment phase (months 4, 5, and 6).



- Secondary Endpoints: Included the proportion of patients with at least a 50% reduction in MMD, change in monthly acute migraine-specific medication days, and changes in scores on the Migraine Physical Function Impact Diary (MPFID).
- Study Design: A 24-week, randomized, double-blind, double-dummy, active-controlled trial conducted at 82 sites in Germany.
- Patient Population: 777 adult patients with ≥4 migraine days per month who were either naïve to preventive treatment or had previously failed up to three other oral prophylactic treatments.
- Interventions: Patients were randomized (1:1) to either:
  - Subcutaneous Erenumab (70 mg or 140 mg monthly) plus an oral placebo.
  - Oral Topiramate (titrated to the highest tolerated dose of 50–100 mg/day) plus a subcutaneous placebo injection.
- Primary Endpoint: The proportion of patients who discontinued the medication due to an adverse event during the 24-week double-blind phase.
- Secondary Endpoint: The proportion of patients achieving at least a 50% reduction from baseline in monthly migraine days during the last three months of the treatment phase.

The following diagram outlines the typical workflow for a head-to-head comparative clinical trial like HER-MES.





Figure 2: Workflow for a Head-to-Head Comparative Trial

Click to download full resolution via product page

Figure 2: Workflow for a Head-to-Head Comparative Trial



### **Benchmarking Logic and Conclusion**

The benchmarking of a novel therapeutic like Erenumab against a standard of care such as Topiramate follows a logical progression, centered on demonstrating superior net benefit to the patient.

This diagram illustrates the logical relationship between the inputs, the comparative process, and the key output metrics used to benchmark "**CGRP Antagonist 1**" (Erenumab) against the standard of care.



Figure 3: Benchmarking Framework

Click to download full resolution via product page

Figure 3: Benchmarking Framework

In conclusion, the direct comparative data from the HER-MES trial robustly supports the conclusion that Erenumab offers a superior clinical profile to Topiramate for the preventive treatment of migraine. Its targeted mechanism of action, which specifically blocks the CGRP receptor, translates into both improved efficacy in reducing migraine frequency and, critically, a significantly better tolerability profile, leading to much lower rates of treatment discontinuation due to adverse events. For researchers and drug development professionals, this successful benchmarking of a targeted biologic against a broad-acting oral standard of care provides a clear example of the advancements being made in migraine therapeutics.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. vjneurology.com [vjneurology.com]
- 2. Preventive Migraine Treatment PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [Benchmarking Erenumab Against Topiramate for Migraine Prevention: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12427030#benchmarking-cgrp-antagonist-1-against-standard-of-care-for-migraine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com